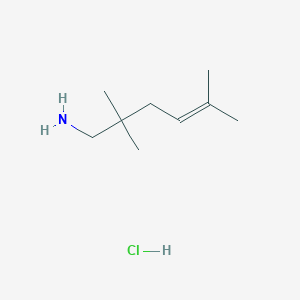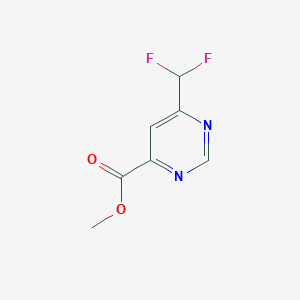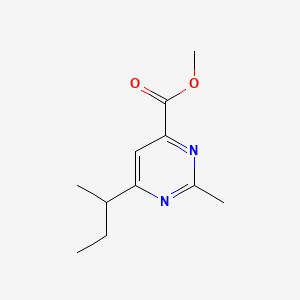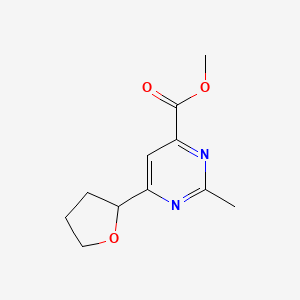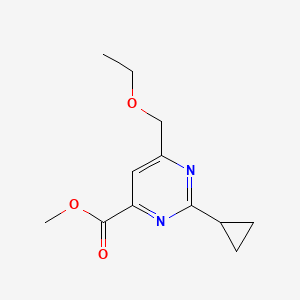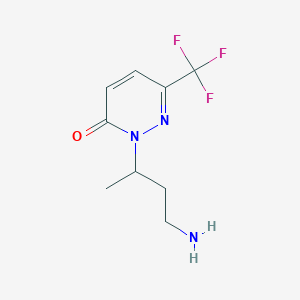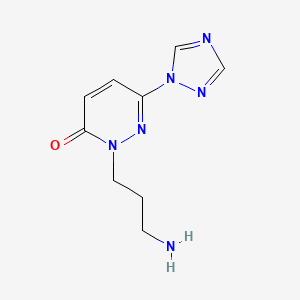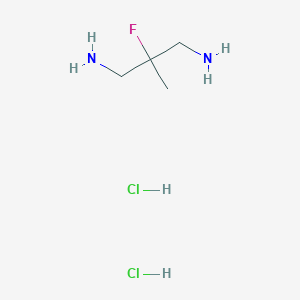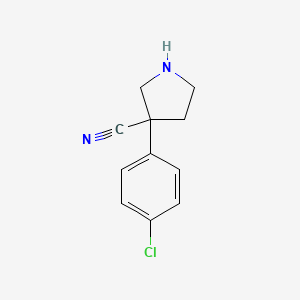
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile
Übersicht
Beschreibung
“3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a chlorophenyl group and a carbonitrile group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis method for “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” is not mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” includes a pyrrolidine ring, a chlorophenyl group, and a carbonitrile group . The exact structure and conformation of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy, but specific data for this compound is not available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” include a molecular weight of 206.67 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are both 206.0610761 g/mol . The topological polar surface area of the compound is 35.8 Ų .
Zukünftige Richtungen
The future directions for research on “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of novel pyrrolidine compounds with different biological profiles . Further studies could also focus on the influence of steric factors on biological activity and the structure-activity relationship of these compounds .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have been used to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrrolidine derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
It is known that indole derivatives, which are structurally similar to pyrrolidine derivatives, have diverse biological activities . This suggests that 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile may also have a broad range of biological effects.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile may also be influenced by environmental factors.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,14H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBZQHSNMBKWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-{bicyclo[2.2.1]hept-5-en-2-yl}pyrimidine-4-carboxylate](/img/structure/B1484585.png)
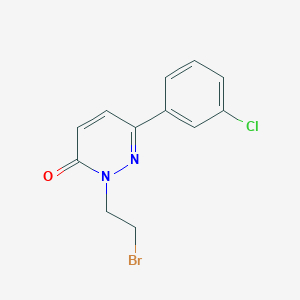
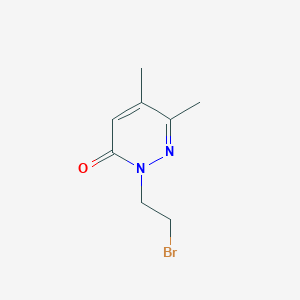
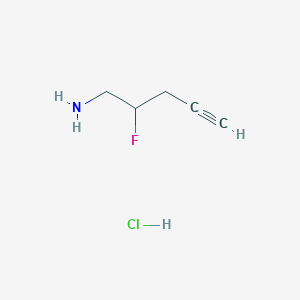
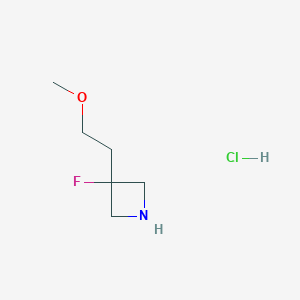
amine hydrochloride](/img/structure/B1484593.png)
